molecular formula C6H3BrS B2519056 3-bromo-2-ethynylthiophene CAS No. 335157-74-9

3-bromo-2-ethynylthiophene

Cat. No.: B2519056
CAS No.: 335157-74-9
M. Wt: 187.05
InChI Key: UBSILMGPFSXONF-UHFFFAOYSA-N
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Description

3-Bromo-2-ethynylthiophene is a heterocyclic compound that contains a thiophene ring substituted with a bromine atom at the third position and an ethynyl group at the second position. Thiophene derivatives, including this compound, are known for their unique electronic properties and are widely used in various fields such as materials science, pharmaceuticals, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-ethynylthiophene can be synthesized through various methods. One common method involves the bromination of 2-ethynylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where 2-bromo-3-ethynylthiophene is synthesized from 2,3-dibromothiophene and ethynylbenzene in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using bromine or NBS. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-ethynylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted thiophene derivatives.

    Coupling Products: New carbon-carbon bonded compounds.

    Oxidation Products: Oxidized thiophene derivatives

Scientific Research Applications

3-Bromo-2-ethynylthiophene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-ethynylthiophene
  • 3-Bromo-2-nitrothiophene
  • 2,3-Dibromothiophene

Comparison

3-Bromo-2-ethynylthiophene is unique due to the presence of both a bromine atom and an ethynyl group on the thiophene ring. This combination imparts distinct electronic properties and reactivity compared to other similar compounds. For example, 2-bromo-3-ethynylthiophene lacks the same substitution pattern, leading to different reactivity and applications .

Properties

IUPAC Name

3-bromo-2-ethynylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrS/c1-2-6-5(7)3-4-8-6/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSILMGPFSXONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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